molecular formula C15H20N2O5S B6664232 2-[2-(4-Methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid

2-[2-(4-Methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid

Cat. No.: B6664232
M. Wt: 340.4 g/mol
InChI Key: XELYTVJCFVUTAJ-UHFFFAOYSA-N
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Description

2-[2-(4-Methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid is a complex organic compound featuring a benzoic acid moiety linked to a diazepane ring through an oxoethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as imine reductases, can enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the oxoethyl group can yield alcohol derivatives.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-(4-Methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound’s diazepane ring is of particular interest in biological research due to its potential interactions with biological targets, such as enzymes and receptors. It can be used to study the structure-activity relationships of diazepane-containing molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The diazepane ring is a common motif in many pharmacologically active compounds, making this compound a valuable candidate for drug development.

Industry

Industrially, the compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals. Its functional groups allow for further modification to tailor its properties for specific applications .

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The diazepane ring can mimic the structure of natural ligands, allowing it to bind to specific sites and modulate biological activity. The benzoic acid moiety can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid is unique due to its combination of a diazepane ring with a benzoic acid moiety

Properties

IUPAC Name

2-[2-(4-methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-23(21,22)17-8-4-7-16(9-10-17)14(18)11-12-5-2-3-6-13(12)15(19)20/h2-3,5-6H,4,7-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELYTVJCFVUTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCN(CC1)C(=O)CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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